![molecular formula C26H26N4 B2392806 4-(4-Methylphenyl)-2-[4-(2-methylphenyl)piperazin-1-yl]quinazoline CAS No. 361160-54-5](/img/structure/B2392806.png)
4-(4-Methylphenyl)-2-[4-(2-methylphenyl)piperazin-1-yl]quinazoline
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Description
4-(4-Methylphenyl)-2-[4-(2-methylphenyl)piperazin-1-yl]quinazoline is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique structure, which makes it a promising candidate for use in a variety of research fields. In
Scientific Research Applications
- Anticancer Properties : Researchers have explored the potential of this quinazoline derivative as an anticancer agent. Its ability to inhibit specific kinases involved in cell proliferation and survival makes it an attractive candidate for targeted therapies against various cancers .
- Kinase Inhibitor : The compound’s kinase inhibitory activity has been studied, particularly its impact on signaling pathways related to cell growth, angiogenesis, and inflammation. These insights contribute to drug discovery efforts .
- Neuroprotective Effects : Investigations suggest that 4-(4-Methylphenyl)-2-[4-(2-methylphenyl)piperazin-1-yl]quinazoline may have neuroprotective properties. It modulates neurotransmitter systems and shows promise in mitigating neurodegenerative conditions .
- Potential Antidepressant Activity : Some studies explore its impact on serotonin receptors, indicating a potential role in treating depression and related mood disorders .
- Enzyme Inhibitors : Researchers have characterized its interaction with enzymes, including proteases and kinases. Understanding its binding modes and specificity aids in designing enzyme inhibitors for therapeutic purposes .
- Organic Semiconductors : Quinazoline derivatives, including this compound, have been investigated for their semiconducting properties. They can be used in organic electronic devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) .
- Theoretical Studies : Computational simulations have explored the electronic structure, vibrational spectra, and thermodynamic properties of 4-(4-Methylphenyl)-2-[4-(2-methylphenyl)piperazin-1-yl]quinazoline. These insights aid in predicting its behavior and interactions .
- ADME Profiling : Researchers have assessed its pharmacokinetic properties, including solubility, permeability, and metabolic stability. Such data inform drug development and optimization .
Medicinal Chemistry and Drug Development
Neuropharmacology and Neurological Disorders
Chemical Biology and Enzyme Inhibition
Materials Science and Organic Electronics
Molecular Modeling and Computational Chemistry
Pharmacokinetics and ADME (Absorption, Distribution, Metabolism, Excretion)
properties
IUPAC Name |
4-(4-methylphenyl)-2-[4-(2-methylphenyl)piperazin-1-yl]quinazoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4/c1-19-11-13-21(14-12-19)25-22-8-4-5-9-23(22)27-26(28-25)30-17-15-29(16-18-30)24-10-6-3-7-20(24)2/h3-14H,15-18H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMFCPWPAWALIJD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=NC3=CC=CC=C32)N4CCN(CC4)C5=CC=CC=C5C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methylphenyl)-2-[4-(2-methylphenyl)piperazin-1-yl]quinazoline |
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